molecular formula C23H28O4 B1664819 3-(1,1-Dimethylheptyl)-1-hydroxy-9-methoxy-6H-dibenzo(b,d)pyran-6-one CAS No. 335371-36-3

3-(1,1-Dimethylheptyl)-1-hydroxy-9-methoxy-6H-dibenzo(b,d)pyran-6-one

Cat. No.: B1664819
CAS No.: 335371-36-3
M. Wt: 368.5 g/mol
InChI Key: ZAIKPEWFCSQNQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AM1710 is a synthetic organic compound belonging to the cannabilactone class. It is a selective agonist for the cannabinoid receptor 2 (CB2), which is predominantly expressed in immune cells and peripheral tissues. Unlike cannabinoid receptor 1 (CB1) agonists, AM1710 does not produce psychoactive effects, making it a promising candidate for therapeutic applications .

Scientific Research Applications

AM1710 has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: AM1710 can be synthesized using a Suzuki cross-coupling reaction followed by one-step demethylation-cyclization. This method allows for the selective production of AM1710 in high yields with fewer synthetic steps compared to earlier methods .

Industrial Production Methods: The industrial production of AM1710 involves the same synthetic route but on a larger scale. The process is optimized to ensure high purity and yield, making it suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: AM1710 undergoes various chemical reactions, including:

    Oxidation: AM1710 can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups in AM1710, altering its pharmacological properties.

    Substitution: Substitution reactions can introduce new functional groups into the AM1710 molecule, potentially enhancing its activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds.

Mechanism of Action

AM1710 exerts its effects by selectively activating the cannabinoid receptor 2 (CB2). This activation leads to the inhibition of adenylate cyclase, reducing cyclic adenosine monophosphate (cAMP) levels. Additionally, AM1710 induces the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2), which are involved in various cellular processes . The compound’s selective action on CB2 receptors minimizes the risk of psychoactive effects associated with CB1 receptor activation .

Comparison with Similar Compounds

    AM1241: Another CB2 agonist with similar analgesic properties but different pharmacokinetic profiles.

    AM630: A CB2 antagonist used to study the specific effects of CB2 activation.

Uniqueness of AM1710: AM1710 is unique due to its selective action on CB2 receptors, providing peripheral analgesic effects without central nervous system side effects. This makes it a valuable compound for developing new pain management therapies .

Properties

CAS No.

335371-36-3

Molecular Formula

C23H28O4

Molecular Weight

368.5 g/mol

IUPAC Name

1-hydroxy-9-methoxy-3-(2-methyloctan-2-yl)benzo[c]chromen-6-one

InChI

InChI=1S/C23H28O4/c1-5-6-7-8-11-23(2,3)15-12-19(24)21-18-14-16(26-4)9-10-17(18)22(25)27-20(21)13-15/h9-10,12-14,24H,5-8,11H2,1-4H3

InChI Key

ZAIKPEWFCSQNQB-UHFFFAOYSA-N

SMILES

CCCCCCC(C)(C)C1=CC(=C2C(=C1)OC(=O)C3=C2C=C(C=C3)OC)O

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C2C(=C1)OC(=O)C3=C2C=C(C=C3)OC)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-(1,1-dimethyl-heptyl)-1-hydroxy-9-methoxy-benzo(c)chromen-6-one
AM 1710
AM-1710
AM1710

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,1-Dimethylheptyl)-1-hydroxy-9-methoxy-6H-dibenzo(b,d)pyran-6-one
Reactant of Route 2
3-(1,1-Dimethylheptyl)-1-hydroxy-9-methoxy-6H-dibenzo(b,d)pyran-6-one
Reactant of Route 3
3-(1,1-Dimethylheptyl)-1-hydroxy-9-methoxy-6H-dibenzo(b,d)pyran-6-one
Reactant of Route 4
3-(1,1-Dimethylheptyl)-1-hydroxy-9-methoxy-6H-dibenzo(b,d)pyran-6-one
Reactant of Route 5
3-(1,1-Dimethylheptyl)-1-hydroxy-9-methoxy-6H-dibenzo(b,d)pyran-6-one
Reactant of Route 6
3-(1,1-Dimethylheptyl)-1-hydroxy-9-methoxy-6H-dibenzo(b,d)pyran-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.